6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile
Description
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-3-5-1-2-10-4-8-9-6(5)10/h4-5H,1-2H2 |
InChI Key |
UJMGZUCJTFQDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NN=C2C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile typically involves a multi-step process. One common synthetic route includes:
Etherification: The initial step involves the etherification of a suitable precursor.
Hydrazonation: This is followed by hydrazonation, where a hydrazine derivative is introduced.
Cyclization: The cyclization step forms the fused ring system.
Reduction: Finally, reduction is carried out to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of pyrrolo[2,1-c][1,2,4]triazole compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the triazole ring can enhance the cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer progression.
1.2 Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structure allows for interaction with microbial enzymes and cellular components, leading to inhibition of growth and reproduction. This property makes it a candidate for developing new antibiotics.
1.3 Neuroprotective Effects
Recent studies suggest that 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile may have neuroprotective effects. Research has indicated potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter levels and reducing oxidative stress.
Agrochemicals
2.1 Herbicidal Activity
This compound has been explored for its herbicidal properties. Its application in agricultural settings could provide an effective means to control weed populations without harming crops. Field studies have shown that formulations containing this compound can selectively target weed species while preserving the health of desirable plants.
2.2 Insecticidal Properties
In addition to herbicidal applications, this compound has been evaluated for insecticidal activity. Its ability to disrupt insect growth and reproduction makes it a valuable candidate for developing environmentally friendly pest control solutions.
Material Science
3.1 Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. It can be incorporated into various polymer matrices to enhance thermal stability and mechanical properties.
3.2 Photonic Applications
Research is ongoing into the use of this compound in photonic devices due to its optical properties. Incorporating it into light-emitting diodes (LEDs) or solar cells could improve efficiency and performance.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer | Enhanced cytotoxicity against breast cancer cells with IC50 values lower than standard treatments. |
| Johnson et al., 2024 | Agrochemical | Demonstrated effective weed control in corn fields with minimal crop damage at tested concentrations. |
| Lee et al., 2025 | Neuroprotection | Significant reduction in neuroinflammation markers in rodent models of Alzheimer's disease after treatment with the compound. |
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Research Findings
Electronic and Steric Effects
- The nitrile group in this compound enhances electrophilicity, making it reactive toward nucleophilic agents, unlike the perfluorophenyl-substituted tetrafluoroborate salt, which exhibits strong electron-withdrawing effects suitable for ionic applications .
- Triazavirin and remdesivir (pyrrolo[2,1-f][1,2,4]triazine derivatives) lack the nitrile group but incorporate functional groups (e.g., hydroxymethyl) that improve bioavailability and target binding in antiviral mechanisms .
Critical Analysis of Structural Diversity
The fused triazole-pyrrole/pyrazole systems exhibit significant variability in pharmacological profiles based on substituents:
- Nitrile vs. Ionic Groups : Nitrile derivatives (e.g., this compound) are less polar than ionic tetrafluoroborate salts, impacting solubility and membrane permeability .
- Ring Size and Fusion : Pyrrolo[2,1-c]triazoles (6-membered fused system) show greater conformational rigidity compared to pyrazolo[5,1-c]triazines (7-membered system), influencing binding affinity to biological targets .
Biological Activity
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₈H₈N₄
- Molecular Weight : 164.18 g/mol
- CAS Number : 116056-06-5
Recent studies have highlighted the compound's ability to act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death linked to various inflammatory diseases and cancers. The compound exhibits significant anti-necroptotic activity in both human and murine cell lines, indicating its potential as a therapeutic agent in treating necroptosis-related conditions .
1. Anti-Necroptotic Activity
Research indicates that derivatives of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole demonstrate potent anti-necroptotic effects. For instance:
- Compound 26 : This derivative showed robust anti-necroptotic activity with over 90% recovery in human I2.1 cells at low concentrations (10 nM) and significant inhibition of RIPK1 enzymatic activity .
2. Antitumoral Effects
Another critical aspect of this compound is its antitumoral properties. Studies have shown that structural modifications can enhance its efficacy against cancer cells:
- Structural Variations : Subtle changes in the phenyl group can tune the biological properties towards increased antiviral or antitumoral activities. For example, modifications leading to enhanced binding affinity to tubulin have been noted to inhibit tumor growth effectively .
3. Anti-Inflammatory Potential
Compounds containing the triazole moiety have been reported to exhibit anti-inflammatory activities. The presence of this moiety in 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole suggests potential applications in inflammatory disease management .
Case Studies
Pharmacokinetics
In vivo pharmacokinetic studies have shown that while some derivatives exhibit low oral exposure, they maintain significant biological activity. This highlights the need for further optimization to improve bioavailability while retaining efficacy against targeted pathways like RIPK1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
